
7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol: is a chemical compound that belongs to the class of benzazepines. This compound is characterized by the presence of a bromine atom at the 7th position and a hydroxyl group at the 5th position on the benzazepine ring. Benzazepines are known for their diverse pharmacological activities, making them of significant interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol typically involves the bromination of a precursor compound followed by cyclization and hydroxylation steps. One common method involves the bromination of 2,3,4,5-tetrahydro-1H-2-benzazepine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The brominated intermediate is then subjected to cyclization and hydroxylation to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Azides, nitriles
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its interactions with biological targets. It can be used as a probe to study enzyme mechanisms and receptor binding .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Benzazepine derivatives have been studied for their anti-inflammatory, analgesic, and anticancer properties. This compound may exhibit similar pharmacological activities .
Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
- 7-bromo-1,2,3,4-tetrahydro-benzo[b]azepin-5-one
- 3-bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
- 7-bromo-5-phenyl-1,2-dihydro-3H-1,3,5-benztriazepin-2-one
Comparison: Compared to these similar compounds, 7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol is unique due to the presence of the hydroxyl group at the 5th position. This functional group can significantly influence the compound’s reactivity and interactions with biological targets. Additionally, the bromine atom at the 7th position provides opportunities for further functionalization through substitution reactions .
Eigenschaften
Molekularformel |
C10H12BrNO |
|---|---|
Molekulargewicht |
242.11 g/mol |
IUPAC-Name |
7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol |
InChI |
InChI=1S/C10H12BrNO/c11-8-2-1-7-6-12-4-3-10(13)9(7)5-8/h1-2,5,10,12-13H,3-4,6H2 |
InChI-Schlüssel |
IZNUDPIETSKKNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C(C1O)C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(Tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid](/img/structure/B13492341.png)
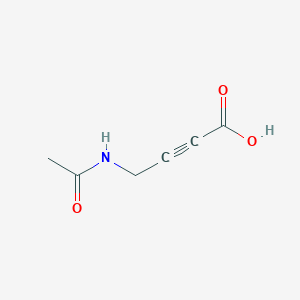

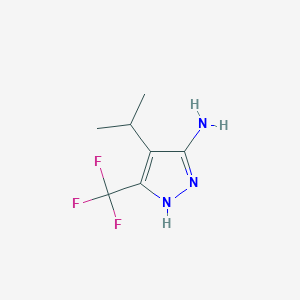
![N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride](/img/structure/B13492363.png)
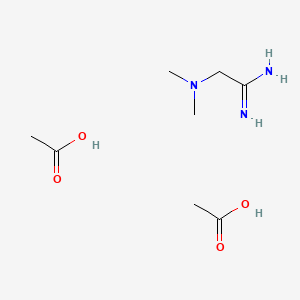
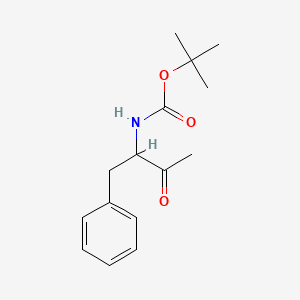
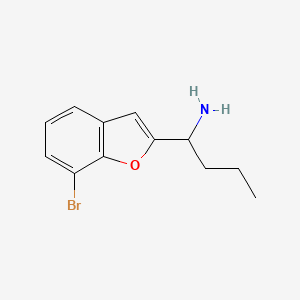
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid](/img/structure/B13492387.png)
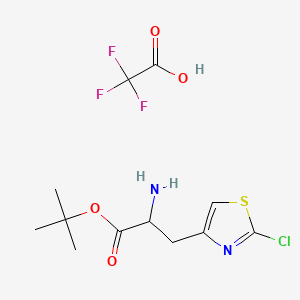
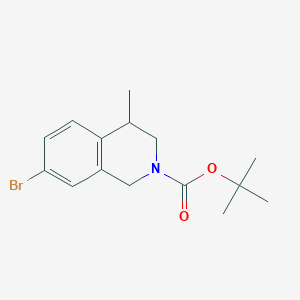
![benzyl [(1R)-1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13492410.png)
